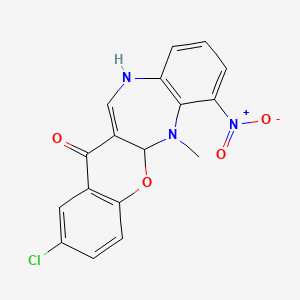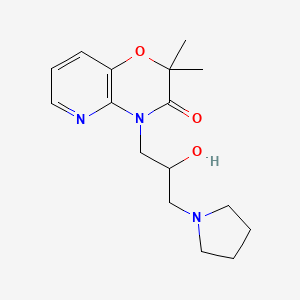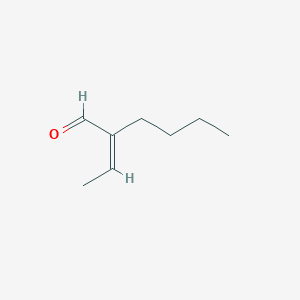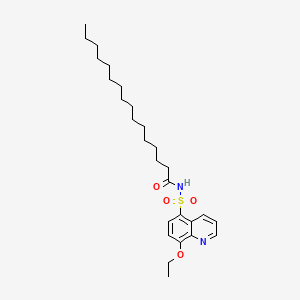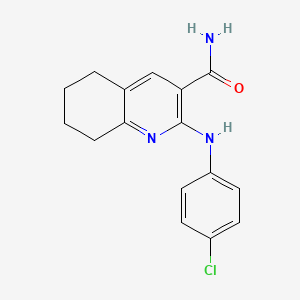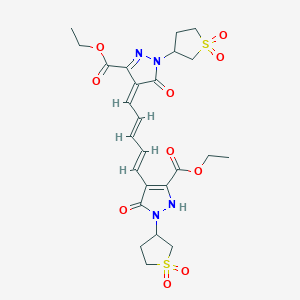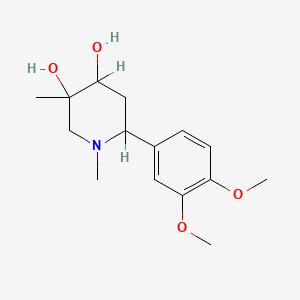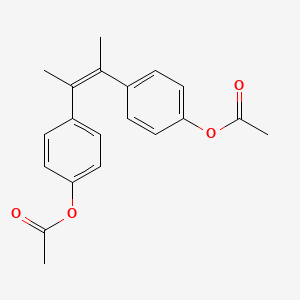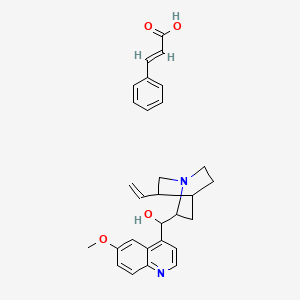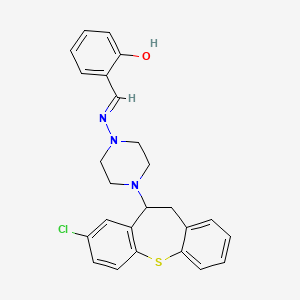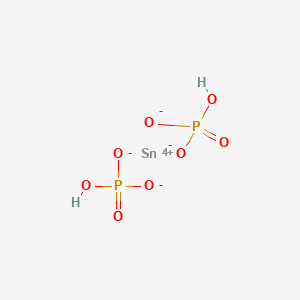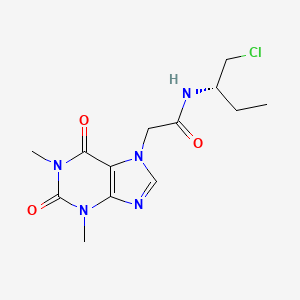
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chloromethyl and propyl groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the substitution reactions. The final step often includes purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Scientific Research Applications
Chemistry
In chemistry, (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays and studies. It can interact with enzymes and receptors, making it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to modulate biological targets suggests it could be developed into a drug for treating specific diseases.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
Caffeine: A well-known stimulant with a similar purine structure.
Theobromine: Found in chocolate, it has a structure closely related to caffeine.
Adenine: A fundamental component of DNA and RNA.
Uniqueness
What sets (-)-1,2,3,6-Tetrahydro-N-(1-(chloromethyl)propyl)-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
83200-93-5 |
|---|---|
Molecular Formula |
C13H18ClN5O3 |
Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(2S)-1-chlorobutan-2-yl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C13H18ClN5O3/c1-4-8(5-14)16-9(20)6-19-7-15-11-10(19)12(21)18(3)13(22)17(11)2/h7-8H,4-6H2,1-3H3,(H,16,20)/t8-/m0/s1 |
InChI Key |
WSCMLTUZBBYWNP-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Canonical SMILES |
CCC(CCl)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


